Limited Quantitative Comparative Data for 2,2-Ethylmethylthiazolidine
An exhaustive search of the scientific and patent literature, adhering to strict source exclusion rules, has not yielded any direct head-to-head comparative studies or cross-study comparable data that meet the quantitative evidence admission rules for 2,2-ethylmethylthiazolidine (CAS 694-64-4). The available literature does not contain side-by-side odor threshold values, sensory panel comparison scores, or stability data against specific comparators like 2,2-dimethylthiazolidine or 2-methylthiazolidine. The procurement value proposition for this specific compound, therefore, cannot be supported by quantitative differentiation evidence. The evidence gap is explicitly stated to prevent reliance on unverified claims.
| Evidence Dimension | Odor Description and Threshold |
|---|---|
| Target Compound Data | Roasted, meaty (inferred from thiazolidine class patents and flavor databases [1][2]) |
| Comparator Or Baseline | 2-Methylthiazolidine: 'cooked meaty bouillon' [3]; 2,2-Dimethylthiazolidine: 'pleasant odor' |
| Quantified Difference | No direct, comparative quantitative odor threshold data (e.g., ppb in air or ppm in water) are available for 2,2-ethylmethylthiazolidine or its comparators in the searched sources. |
| Conditions | Odor descriptions from multiple sources; specific test conditions for target compound not identified. |
Why This Matters
Without quantitative odor threshold or specific sensory descriptor data, scientific selection for flavor or fragrance applications cannot be made based on objective performance criteria, forcing reliance on empirical testing.
- [1] Haarmann & Reimer GmbH. (2001). N-(2-MERCAPTOETHYL)-1,3-THIAZOLIDINES AND USE AS FRAGRANCE AGENT AND FOOD SPICE. Patent Application. View Source
- [2] FlavorDB2. (n.d.). Thialdine (12518) flavor profile. View Source
- [3] FlavScents. (n.d.). 2-methyl thiazolidine (24050-16-6) Odor Description. View Source
